Prumycin

Descripción

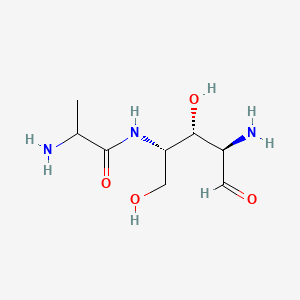

L-Arabinose, 2-amino-4-((2-amino-1-oxopropyl)amino)-2,4-dideoxy-, (R)- has been reported in Streptomyces with data available.

antifungal antibiotic; RN given refers to ((L-arabinose)-R)-isome

Propiedades

Número CAS |

38819-28-2 |

|---|---|

Fórmula molecular |

C8H17N3O4 |

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

(2R)-2-amino-N-[(3S,4R,5R,6S)-5-amino-4,6-dihydroxyoxan-3-yl]propanamide |

InChI |

InChI=1S/C8H17N3O4/c1-3(9)7(13)11-4-2-15-8(14)5(10)6(4)12/h3-6,8,12,14H,2,9-10H2,1H3,(H,11,13)/t3-,4+,5-,6+,8+/m1/s1 |

Clave InChI |

XZCFXWQEALCPOV-VGNSZIIUSA-N |

SMILES isomérico |

C[C@H](C(=O)N[C@@H](CO)[C@@H]([C@H](C=O)N)O)N |

SMILES canónico |

CC(C(=O)NC(CO)C(C(C=O)N)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-N-D-alanyl-2,4-diamino-2,4-dideoxy-L-arabinose prumycin prumycin dihydrochloride, ((L-arabinose)-R)-isomer prumycin dihydrochloride, ((L-ribose)-R)-isomer prumycin dihydrochloride, ((L-xylose)-R)-isome |

Origen del producto |

United States |

Foundational & Exploratory

The Historical Discovery of Puromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery of Puromycin, a pivotal aminonucleoside antibiotic. Isolated in 1952 from the bacterium Streptomyces alboniger, Puromycin's journey from a novel antimicrobial agent to a fundamental tool in molecular biology is a testament to early antibiotic research. This document details the initial isolation and characterization, the elucidation of its groundbreaking mechanism of action as a protein synthesis inhibitor, and the key experimental protocols that defined our understanding of this remarkable molecule. Quantitative data from seminal studies are presented in structured tables, and critical experimental workflows and molecular interactions are visualized through detailed diagrams, offering a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

The mid-20th century was a golden era for antibiotic discovery, a period of intense screening of soil microorganisms for novel therapeutic agents. It was within this context that Puromycin emerged, not only as a potential therapeutic but, more significantly, as a molecule that would unlock fundamental principles of protein biosynthesis. Its structural similarity to the terminus of an aminoacyl-tRNA made it an exquisite probe for dissecting the intricate machinery of the ribosome. This guide revisits the foundational research that established Puromycin's place in the scientific lexicon.

The Initial Discovery and Characterization of Puromycin

Isolation from Streptomyces alboniger

In 1952, a team at Lederle Laboratories, including J. N. Porter, reported the isolation of a new antibiotic from the fermentation broth of a soil actinomycete, Streptomyces alboniger.[1] The compound, initially named Achromycin, was later identified as Puromycin.

Fermentation and Production

Early production of Puromycin involved submerged aerobic fermentation of S. alboniger. While initial yields were modest, subsequent process improvements, such as the addition of purine analogs to the fermentation medium, significantly increased production.

Table 1: Early Fermentation Parameters and Yields for Puromycin Production

| Parameter | Value/Condition | Reference |

| Producing Organism | Streptomyces alboniger | [1] |

| Fermentation Type | Submerged, Aerobic | [1] |

| Initial pH | 4.5 - 6.0 | [1] |

| Final pH | Up to 9.0 | [1] |

| Temperature | 26°C - 28°C | |

| Fermentation Time | 50 - 100 hours | |

| Base Yield | ~267 µg/mL | |

| Enhanced Yield (with uric acid) | Up to 642 µg/mL |

Purification of Puromycin

The initial purification of Puromycin from the fermentation broth was a multi-step process involving extraction and crystallization.

-

Acidification and Filtration: The fermentation mash was adjusted to a pH of 1.5 with sulfuric acid. A filter aid (e.g., diatomaceous earth) was added, and the mixture was filtered to separate the mycelia from the broth.

-

Adsorption: The filtered broth was passed through a column packed with an adsorbent material, such as activated charcoal, to bind the Puromycin.

-

Elution: The Puromycin was eluted from the adsorbent using a suitable solvent.

-

Solvent Extraction: The eluate was adjusted to a pH of 9.0-9.5 with sodium hydroxide and extracted with a water-immiscible solvent like n-butanol.

-

Back Extraction: The butanol extract was then acidified, and the Puromycin was extracted back into an aqueous phase.

-

Concentration and Crystallization: The aqueous extract was concentrated under vacuum, leading to the crystallization of crude Puromycin.

-

Recrystallization: The crude crystals were further purified by recrystallization to yield the final product.

Structural Elucidation

In 1953, Waller and his colleagues determined the chemical structure of Puromycin to be 6-dimethylamino-9-[3-(p-methoxy-L-phenylalanylamino)-3-deoxy-β-D-ribofuranosyl]purine. This structure revealed its remarkable similarity to the 3' end of an aminoacyl-tRNA, a feature that would be key to understanding its mechanism of action.

Early Antimicrobial Activity

Puromycin demonstrated a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as trypanosomes.

Table 2: In Vitro Antimicrobial Spectrum of Puromycin (Achromycin) (Porter et al., 1952)

| Test Organism | Minimum Inhibitory Concentration (µg/mL) |

| Bacillus subtilis | 3.0 |

| Staphylococcus aureus | 6.0 |

| Streptococcus pyogenes | 12.5 |

| Escherichia coli | 25.0 |

| Salmonella typhosa | 50.0 |

| Pseudomonas aeruginosa | >100.0 |

| Trypanosoma equiperdum | 1.0 |

Elucidation of the Mechanism of Action

The most significant contribution of Puromycin to science was its role in unraveling the mechanism of protein synthesis. The seminal work of Yarmolinsky and de la Haba in 1959 provided the first direct evidence of its mode of action.

The Aminoacyl-tRNA Analogy

Yarmolinsky and de la Haba hypothesized that the structural similarity between Puromycin and the aminoacyl-adenosine terminus of tRNA was not coincidental. They proposed that Puromycin acts as an analog of aminoacyl-tRNA, allowing it to interact with the ribosome.

Inhibition of Protein Synthesis

Their key experiments demonstrated that Puromycin inhibits the incorporation of amino acids into polypeptides in a cell-free system derived from rat liver.

-

Preparation of Cell-Free System: A cell-free extract capable of protein synthesis was prepared from rat liver. This involved homogenization of the liver tissue and differential centrifugation to obtain a microsomal fraction (containing ribosomes) and a soluble fraction (containing tRNA, aminoacyl-tRNA synthetases, and other necessary factors).

-

Reaction Mixture: The standard reaction mixture (1.0 mL final volume) contained:

-

Microsomal fraction

-

Soluble fraction ("pH 5 fraction")

-

ATP (1 µmole)

-

GTP (0.25 µmole)

-

Creatine phosphate (10 µmoles)

-

Creatine phosphokinase (40 µg)

-

A mixture of 19 non-radioactive amino acids

-

¹⁴C-labeled leucine (as the tracer amino acid)

-

Puromycin at various concentrations

-

-

Incubation: The reaction mixtures were incubated at 37°C for a specified time (e.g., 15 minutes).

-

Precipitation and Washing: The reaction was stopped by the addition of trichloroacetic acid (TCA) to precipitate the proteins. The protein pellets were washed multiple times with hot TCA to remove unincorporated radioactive amino acids and tRNA-bound amino acids.

-

Radioactivity Measurement: The radioactivity of the final protein precipitate was measured using a Geiger-Müller counter to quantify the amount of ¹⁴C-leucine incorporated into newly synthesized proteins.

Table 3: Inhibition of Leucine Incorporation into Protein by Puromycin (Yarmolinsky and de la Haba, 1959)

| Puromycin Concentration (M) | ¹⁴C-Leucine Incorporation (cpm) | % Inhibition |

| 0 | 1540 | 0 |

| 1 x 10⁻⁶ | 770 | 50 |

| 1 x 10⁻⁵ | 154 | 90 |

| 1 x 10⁻⁴ | 31 | 98 |

The Mechanism: Premature Chain Termination

Further studies revealed that Puromycin enters the A (aminoacyl) site of the ribosome. The ribosome's peptidyl transferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P site) and the amino group of Puromycin. This results in the formation of a peptidyl-puromycin molecule. Because the amide bond in peptidyl-puromycin is stable and Puromycin does not possess a carboxyl group that can be linked to the next aminoacyl-tRNA, the polypeptide chain is prematurely released from the ribosome, leading to the cessation of protein synthesis.

Visualizing the Historical Discovery and Mechanism

The following diagrams illustrate the key workflows and molecular interactions central to the discovery and understanding of Puromycin.

Caption: Workflow of the historical discovery of Puromycin.

Caption: Mechanism of protein synthesis inhibition by Puromycin.

Conclusion

The discovery of Puromycin represents a landmark in the history of antibiotics and molecular biology. While its clinical utility was limited by its toxicity, its invaluable role as a research tool cannot be overstated. The early investigations into its isolation, structure, and mechanism of action not only provided a powerful inhibitor of protein synthesis for scientific inquiry but also contributed profoundly to our fundamental understanding of the process of translation itself. The experimental approaches developed during its study laid the groundwork for future research in ribosome function and the development of other protein synthesis inhibitors. This guide serves as a technical tribute to this foundational work, providing contemporary researchers with a detailed perspective on the origins of a molecule that continues to be a staple in laboratories worldwide.

References

The Complete Biosynthetic Pathway of Puromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes. Its unique mode of action, mimicking the 3'-end of aminoacyl-tRNA, has made it an invaluable tool in molecular biology and a subject of interest for drug development. This technical guide provides a comprehensive elucidation of the complete biosynthetic pathway of puromycin, detailing the genetic and enzymatic machinery responsible for its production. We present a step-by-step overview of the pathway, supported by quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic and experimental workflows. This document is intended to serve as a core resource for researchers in natural product biosynthesis, antibiotic development, and related fields.

The Puromycin Biosynthetic Gene Cluster (pur)

The biosynthesis of puromycin is orchestrated by a dedicated set of genes organized in a cluster, designated as the pur cluster, within the genome of Streptomyces alboniger.[1][2] This cluster contains the structural genes encoding the enzymes that catalyze the sequential conversion of precursor molecules into the final puromycin product, as well as genes responsible for self-resistance. The core pur cluster spans approximately 13 kilobases and includes at least ten open reading frames (ORFs) that are transcribed as a polycistronic mRNA.[1][3]

The Enzymatic Cascade of Puromycin Biosynthesis

The biosynthesis of puromycin begins with the common precursor adenosine triphosphate (ATP) and proceeds through a series of enzymatic modifications, including oxidation, amination, methylation, and peptide bond formation.[4] The key enzymes and their respective roles in the pathway are outlined below.

Initiation of the Pathway: Modification of the Ribose Moiety

The initial steps of puromycin biosynthesis involve the modification of the ribose sugar of an adenosine nucleotide.

-

Pur10: The Initiating ATP Dehydrogenase The biosynthesis is initiated by the Pur10 protein, an NAD-dependent ATP dehydrogenase. This enzyme catalyzes the oxidation of ATP at the 3'-position of the ribose, forming 3'-keto-3'-deoxyATP. This is a critical first step that prepares the nucleotide for subsequent amination.

-

Pur4: The Aminotransferase Following the oxidation by Pur10, the Pur4 protein, a putative aminotransferase, is proposed to catalyze the transfer of an amino group to the 3'-keto position, resulting in the formation of 3'-amino-3'-deoxyATP.

Detoxification and Processing of the Aminonucleoside Intermediate

The 3'-amino-3'-deoxyATP intermediate is a potent inhibitor of RNA polymerase. To mitigate this toxicity, the pathway includes a detoxification step.

-

Pur7: A Nudix Hydrolase for Detoxification The Pur7 protein is a Nudix (nucleoside diphosphate linked to some other moiety, X) hydrolase that specifically acts on 3'-amino-3'-dATP. It catalyzes the pyrophosphohydrolysis of this toxic intermediate to produce the less toxic 3'-amino-3'-dAMP and pyrophosphate. This "house-cleaning" function is crucial for the producing organism to survive its own metabolic processes.

-

Pur3: A Monophosphatase The Pur3 protein exhibits monophosphatase activity and is responsible for the dephosphorylation of 3'-amino-3'-dAMP to yield 3'-amino-3'-deoxyadenosine, a key precursor for the subsequent steps.

N-Methylation of the Adenine Base

-

Pur5: The N6,N6-Dimethyltransferase The Pur5 protein is an S-adenosylmethionine (SAM)-dependent methyltransferase that catalyzes the dimethylation of the N6 position of the adenine ring of 3'-amino-3'-deoxyadenosine to form N6,N6-dimethyl-3'-amino-3'-deoxyadenosine.

Attachment of the Amino Acid Moiety

-

Pur6: The Tyrosinyl-Aminonucleoside Synthetase The Pur6 enzyme is a tyrosinyl-aminonucleoside synthetase that catalyzes the formation of a peptide-like bond between L-tyrosine and the 3'-amino group of N6,N6-dimethyl-3'-amino-3'-deoxyadenosine. This reaction is a pivotal step in the pathway, linking the nucleoside and amino acid moieties to form O-demethylpuromycin.

Final Tailoring Steps

-

DmpM: The O-Methyltransferase The final step in the biosynthesis of the puromycin backbone is the O-methylation of the tyrosine hydroxyl group of O-demethylpuromycin. This reaction is catalyzed by the SAM-dependent O-demethylpuromycin O-methyltransferase, encoded by the dmpM gene, to yield puromycin.

Self-Resistance Mechanisms

To protect itself from the antibiotic activity of puromycin and its toxic precursors, S. alboniger employs several resistance mechanisms encoded within the pur cluster.

-

Pac: Puromycin N-Acetyltransferase The pac gene encodes a puromycin N-acetyltransferase (PAC) that inactivates puromycin by acetylating the free amino group of the tyrosinyl moiety. This modification prevents the puromycin molecule from being incorporated into the growing polypeptide chain during protein synthesis. The PAC enzyme can also acetylate the precursor O-demethylpuromycin.

-

NapH: N-Acetylpuromycin N-Acetylhydrolase Interestingly, the pur cluster also contains the napH gene, which encodes an N-acetylpuromycin N-acetylhydrolase. This enzyme can hydrolyze N-acetylpuromycin to regenerate active puromycin. This suggests a tightly regulated process of activation and inactivation.

-

Pur8: A Putative Efflux Pump The pur8 gene is predicted to encode a transmembrane protein that may function as an efflux pump, actively transporting puromycin out of the cell to maintain a sublethal intracellular concentration.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the puromycin biosynthetic pathway.

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Reference |

| Pur10 | ATP | 0.49 mM | 14.5 nmol/min | |

| NAD | 0.53 mM | 15.2 nmol/min | ||

| Pur7 | 3'-amino-3'-dATP | 120 µM | 17 µM/min | |

| 3'-amino-3'-dTTP | 3.45 mM | 12.5 µM/min | ||

| Puromycin N-Acetyltransferase (PAC) | Puromycin | 1.7 µM | - | |

| O-demethylpuromycin | 4.6 µM | - | ||

| O-Demethylpuromycin O-Methyltransferase (DmpM) | O-demethylpuromycin | 260 µM | - | |

| N-acetyl-O-demethylpuromycin | 2.3 µM | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the puromycin biosynthetic pathway.

Heterologous Expression of pur Genes in Streptomyces lividans

This protocol describes the general procedure for cloning and expressing genes from the pur cluster in a heterologous host, S. lividans, for functional characterization.

Materials:

-

Streptomyces alboniger genomic DNA

-

Streptomyces lividans protoplasts

-

E. coli ET12567/pUZ8002 for conjugation

-

Streptomyces expression vector (e.g., pSET152)

-

Restriction enzymes and T4 DNA ligase

-

Appropriate antibiotics for selection

-

Standard media for Streptomyces and E. coli growth (e.g., TSB, MS agar)

Procedure:

-

Gene Amplification and Cloning: Amplify the desired pur gene(s) from S. alboniger genomic DNA using PCR with high-fidelity polymerase. Digest the PCR product and the expression vector with appropriate restriction enzymes. Ligate the gene into the vector.

-

Transformation of E. coli : Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants. Verify the construct by restriction analysis and sequencing.

-

Conjugal Transfer to Streptomyces lividans : Introduce the expression construct into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUZ8002. Mate the E. coli donor strain with S. lividans spores on MS agar plates.

-

Selection of Exconjugants: Overlay the plates with an appropriate antibiotic to select for S. lividans exconjugants carrying the integrated plasmid.

-

Analysis of Gene Expression: Grow the recombinant S. lividans strain in a suitable production medium. Analyze the culture supernatant and mycelial extracts for the production of expected intermediates or final products using techniques like TLC, HPLC, and mass spectrometry.

Purification of His-tagged Pur10 from E. coli

This protocol outlines the purification of a recombinant His-tagged Pur10 protein from E. coli for in vitro enzymatic assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring the Pur10 expression plasmid

-

Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA agarose resin

-

Lysozyme, DNase I

Procedure:

-

Protein Expression: Grow the E. coli culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG. Incubate for a further 3-4 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells by sonication.

-

Binding to Ni-NTA Resin: Centrifuge the lysate to pellet cell debris. Add the cleared supernatant to a column containing equilibrated Ni-NTA agarose resin and allow it to bind.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Pur10 protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

In Vitro Enzyme Assay for Pur10 (ATP Dehydrogenase)

This assay measures the NAD-dependent ATP dehydrogenase activity of purified Pur10.

Materials:

-

Purified Pur10 enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

ATP solution

-

NAD⁺ solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, ATP, and NAD⁺.

-

Initiate Reaction: Start the reaction by adding a known amount of purified Pur10 enzyme.

-

Monitor NAD⁺ Reduction: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

-

Calculate Activity: Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

In Vitro Enzyme Assay for Puromycin N-Acetyltransferase (PAC)

This assay determines the activity of PAC by measuring the acetylation of puromycin.

Materials:

-

Partially purified PAC enzyme from S. alboniger or recombinant PAC

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Puromycin solution

-

[¹⁴C]-Acetyl-CoA

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture: Set up a reaction mixture containing the reaction buffer, puromycin, and [¹⁴C]-Acetyl-CoA.

-

Initiate Reaction: Start the reaction by adding the PAC enzyme. Incubate at 37°C for a defined period.

-

Stop Reaction: Stop the reaction by adding an equal volume of cold ethanol.

-

Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper disc. Wash the disc to remove unreacted [¹⁴C]-Acetyl-CoA. Measure the radioactivity remaining on the disc, which corresponds to the [¹⁴C]-acetylated puromycin, using a scintillation counter.

In Vitro Enzyme Assay for O-Demethylpuromycin O-Methyltransferase (DmpM)

This assay measures the transfer of a methyl group from SAM to O-demethylpuromycin.

Materials:

-

Cell-free extract from S. alboniger or purified DmpM

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

O-demethylpuromycin

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, O-demethylpuromycin, and [¹⁴C]-SAM.

-

Initiate Reaction: Start the reaction by adding the enzyme preparation. Incubate at 30°C.

-

Stop Reaction and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid). Extract the radioactive puromycin into an organic solvent (e.g., ethyl acetate).

-

Quantification: Evaporate the organic solvent and measure the radioactivity of the residue using a scintillation counter.

Visualizations

The Complete Biosynthetic Pathway of Puromycin

Caption: The complete biosynthetic pathway of puromycin in Streptomyces alboniger.

Experimental Workflow for Heterologous Expression and Analysis

Caption: A typical experimental workflow for the heterologous expression of a pur gene.

Workflow for His-tagged Protein Purification

Caption: A standard workflow for the purification of a His-tagged protein.

References

- 1. The biosynthetic pathway of the aminonucleoside antibiotic puromycin, as deduced from the molecular analysis of the pur cluster of Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning of the complete biosynthetic gene cluster for an aminonucleoside antibiotic, puromycin, and its regulated expression in heterologous hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The Pur10 protein encoded in the gene cluster for puromycin biosynthesis of Streptomyces alboniger is an NAD-dependent ATP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the chemical structure and properties of Puromycin.

For Immediate Release

This technical guide provides an in-depth overview of the aminonucleoside antibiotic, Puromycin, for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, mechanism of action, and its applications in life sciences research, including detailed experimental protocols and data presented for easy reference.

Chemical Structure and Properties

Puromycin is an antibiotic produced by the bacterium Streptomyces alboniger.[1][2] It is a structural analog of the 3' end of aminoacyl-tRNA, which is the basis for its mechanism of action as a protein synthesis inhibitor.[1][2][3]

Chemical Name: 3′-Deoxy-N,N-dimethyl-3′-(O-methyl-L-tyrosinamido)adenosine Systematic IUPAC Name: (2S)-2-Amino-N-{(2S,3S,4R,5R)-5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl}-3-(4-methoxyphenyl)propanamide

Table 1: Physicochemical Properties of Puromycin

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉N₇O₅ | |

| Molar Mass | 471.50956 g/mol | |

| Melting Point | 175.5-177 °C | |

| pKa | 6.8, 7.2 | |

| Appearance | White to off-white crystalline powder |

Table 2: Solubility of Puromycin

| Solvent | Solubility | Reference |

| Water | 50 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 94 mg/mL | |

| Methanol | 10 mg/mL | |

| Ethanol | 1 mg/mL | |

| Dimethylformamide (DMF) | ~10 mg/ml |

Mechanism of Action: Inhibition of Protein Synthesis

Puromycin effectively inhibits protein synthesis in both prokaryotic and eukaryotic cells. Its structural mimicry of the 3' end of an aminoacylated tRNA allows it to enter the A (aminoacyl) site of the ribosome. Once in the A site, the ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P site) and puromycin.

This action results in the formation of a puromycylated nascent chain. Unlike a tRNA, puromycin contains an amide bond instead of an ester bond, which is resistant to hydrolysis by the ribosome. This leads to the premature termination of translation and the release of the truncated, non-functional polypeptide from the ribosome.

Caption: Mechanism of Puromycin-mediated protein synthesis inhibition.

Applications in Research

Puromycin's potent and broad-spectrum activity makes it a valuable tool in various research applications:

-

Selection Agent: The most common application of puromycin is as a selective agent in cell culture to isolate cells that have been successfully transfected or transduced with a plasmid carrying the puromycin resistance gene, pac (puromycin N-acetyl-transferase). This gene product inactivates puromycin by acetylation.

-

Monitoring Protein Synthesis: Puromycin and its derivatives, such as O-propargyl-puromycin (OP-Puro), are used to measure global protein synthesis rates. These molecules are incorporated into nascent polypeptide chains, which can then be detected and quantified.

-

Ribosome Profiling: Puromycin is used in ribosome profiling techniques to identify the specific mRNAs that are being actively translated within a cell at a given time.

-

Nascent Chain Purification: Puromycylated nascent chains can be purified to study newly synthesized proteins and their modifications.

-

Studying Cellular Signaling: By inhibiting protein synthesis, puromycin can be used to investigate the role of de novo protein synthesis in various cellular signaling pathways. Recent studies have shown its involvement in p53-dependent apoptosis by affecting the interaction of ribosomal proteins with MDM2.

Quantitative Data

The effective concentration of puromycin can vary significantly depending on the cell line. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for each cell type.

Table 3: IC₅₀ Values of Puromycin in Various Cell Lines

| Cell Line | IC₅₀ Value | Reference |

| NIH/3T3 | 3.96 µM | |

| Jurkat | ~1 µg/mL (~2.1 µM) | |

| Human Corneal Fibroblasts (EGFP-negative) | 0.35 µg/ml | |

| Human Corneal Epithelial Cells (EGFP-negative) | 0.16 µg/ml | |

| Human Conjunctival Epithelial Cells (EGFP-negative) | 0.12 µg/ml | |

| HEK-293T (EGFP-negative) | 0.38 µg/ml |

Note: IC₅₀ values can vary based on experimental conditions.

Experimental Protocols

Puromycin Selection of Transfected Mammalian Cells

This protocol outlines the general steps for selecting stably transfected cells using puromycin.

Materials:

-

Mammalian cell line of interest

-

Transfection reagent

-

Plasmid containing the gene of interest and the puromycin resistance gene (pac)

-

Complete cell culture medium

-

Puromycin dihydrochloride stock solution (e.g., 10 mg/mL in sterile water or PBS)

-

Sterile tissue culture plates/flasks

Methodology:

-

Transfection: Transfect the mammalian cells with the plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.

-

Recovery: After transfection, allow the cells to recover for 24-48 hours in complete medium without puromycin. This allows for the expression of the puromycin resistance gene.

-

Puromycin Titration (Kill Curve): To determine the optimal selection concentration, plate untransfected cells at a low density and treat them with a range of puromycin concentrations (e.g., 0.5 - 10 µg/mL). The lowest concentration that kills all untransfected cells within 3-7 days should be used for selection.

-

Selection: 48 hours post-transfection, replace the medium with fresh complete medium containing the predetermined optimal concentration of puromycin.

-

Maintenance: Replace the selective medium every 2-3 days to remove dead cells and maintain the selective pressure.

-

Expansion: After 1-2 weeks of selection, resistant colonies should become visible. These colonies can be isolated and expanded for further analysis.

Caption: Workflow for generating a stable cell line using puromycin selection.

In Vitro Analysis of Stalled Ribosomes

This method utilizes puromycin to differentiate between actively translating and stalled ribosomes.

Principle: Actively translating ribosomes will incorporate puromycin, leading to the dissociation of the ribosome from the mRNA. Stalled ribosomes, which are not actively elongating, will not incorporate puromycin and will remain associated with the mRNA.

Materials:

-

In vitro translation lysate (e.g., rabbit reticulocyte lysate)

-

In vitro transcribed reporter mRNA

-

Puromycin

-

Sucrose cushion

-

Ultracentrifuge

-

Reagents for RT-qPCR

Methodology:

-

In Vitro Translation: Set up an in vitro translation reaction with the reporter mRNA and the translation lysate.

-

Puromycin Treatment: Add puromycin to the reaction. Actively translating ribosomes will release the mRNA.

-

Sucrose Cushion Centrifugation: Layer the reaction mixture onto a sucrose cushion and centrifuge at high speed. Ribosome-bound mRNAs (from stalled ribosomes) will pellet through the cushion, while free mRNA will remain in the supernatant.

-

Quantification: Isolate the RNA from the pellet and quantify the amount of reporter mRNA using RT-qPCR. An increase in pelleted mRNA in the presence of a stalling sequence indicates ribosome stalling.

Caption: Logical workflow for the in vitro stalled ribosome assay using puromycin.

Safety and Handling

Puromycin is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is toxic if ingested, inhaled, or absorbed through the skin. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Puromycin remains an indispensable tool in molecular and cell biology. Its well-characterized mechanism of action as a protein synthesis inhibitor, coupled with the availability of a selectable resistance marker, has made it a staple for the generation of stable cell lines. Furthermore, its application in advanced techniques for studying translation dynamics continues to provide valuable insights into the complex regulation of gene expression. This guide provides a foundational understanding and practical protocols for the effective use of puromycin in a research setting.

References

An In-Depth Technical Guide to the Mechanism of Action of Puromycin in Inhibiting Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a powerful inhibitor of protein synthesis in both prokaryotes and eukaryotes.[1][2][3] Its remarkable efficacy stems from its structural mimicry of the 3' end of aminoacyl-tRNA, allowing it to competitively access the ribosomal A-site.[2][4] This guide provides a detailed examination of the molecular mechanisms underpinning puromycin's inhibitory action, offering a comprehensive resource for researchers in molecular biology, drug development, and related fields. We will delve into the structural basis of its function, the kinetics of its interaction with the ribosome, and the downstream consequences for the translational machinery. Furthermore, this document provides a compilation of quantitative data on its inhibitory effects and detailed protocols for key experimental assays that utilize puromycin as a tool to study protein synthesis.

Molecular Mechanism of Action

The inhibitory effect of puromycin is a direct consequence of its unique structure, which masterfully imitates that of an aminoacyl-tRNA. This molecular deception allows it to hijack the ribosomal machinery, leading to the premature termination of translation.

Structural Mimicry of Aminoacyl-tRNA

Puromycin's structure is a composite of an N,N-dimethyladenosine nucleoside linked to an O-methyl-L-tyrosine amino acid via an amide bond. This configuration bears a striking resemblance to the 3' end of a tyrosyl-aminoacyl-tRNA, where the amino acid is attached to the adenosine residue. The critical difference lies in the linkage between the ribose and the amino acid: an ester bond in aminoacyl-tRNA versus a more stable amide bond in puromycin. This seemingly subtle distinction is fundamental to its mechanism of action.

Interaction with the Ribosomal A-Site and Peptidyl Transfer

During the elongation phase of protein synthesis, the ribosomal A-site (aminoacyl site) is the entry point for incoming aminoacyl-tRNAs, which are selected based on codon-anticodon pairing with the mRNA template. Puromycin, due to its structural analogy, can enter the A-site of a translating ribosome, bypassing the need for codon recognition and elongation factors.

Once positioned in the A-site, the free amino group of the puromycin molecule acts as a nucleophile, attacking the ester linkage of the peptidyl-tRNA located in the adjacent P-site (peptidyl site). This reaction, catalyzed by the peptidyl transferase center (PTC) of the large ribosomal subunit, results in the formation of a peptide bond between the nascent polypeptide chain and puromycin. The product of this reaction is a peptidyl-puromycin molecule.

Premature Chain Termination and Ribosome Dissociation

The formation of peptidyl-puromycin marks the point of no return. The amide bond linking the peptide to puromycin is resistant to cleavage by the ribosomal peptidyl transferase. Consequently, the nascent polypeptide chain, now capped with puromycin, is unable to be translocated to the P-site and cannot be further elongated. This leads to the premature dissociation of the peptidyl-puromycin from the ribosome, effectively terminating protein synthesis.

Following the release of the truncated polypeptide, the ribosome itself is destabilized. Studies have shown that upon release of the nascent chain, the ribosome falls off the mRNA, often as intact 70S or 80S particles, rather than dissociating into its subunits as seen in normal termination.

Quantitative Data on Puromycin Inhibition

The inhibitory potency of puromycin can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the Michaelis constant (Km). These values can vary depending on the cell type, the experimental system (in vitro vs. in vivo), and the specific conditions of the assay.

| Parameter | Value | System/Cell Line | Reference |

| IC50 | 3.96 µM | NIH/3T3 cells | |

| IC50 | 1 µg/mL (~2.1 µM) | Jurkat cells | |

| IC50 | 21.8 µg/mL | EGFP-positive Human Corneal Fibroblasts | |

| IC50 | 0.35 µg/mL | EGFP-negative Human Corneal Fibroblasts | |

| IC50 | 2.32 µg/mL | EGFP-positive Human Corneal Epithelial Cells | |

| IC50 | 0.16 µg/mL | EGFP-negative Human Corneal Epithelial Cells | |

| IC50 | 13.1 µg/mL | EGFP-positive Human Conjunctival Epithelial Cells | |

| IC50 | 0.12 µg/mL | EGFP-negative Human Conjunctival Epithelial Cells | |

| IC50 | 39.3 µg/mL | EGFP-positive HEK-293T cells | |

| IC50 | 0.38 µg/mL | EGFP-negative HEK-293T cells | |

| Km | ~2.4 x 10⁻⁶ M | E. coli polyribosomes | |

| Effective Concentration | 0.5 - 10 µg/mL | Mammalian cell selection | |

| Effective Concentration | 10 µg/mL (5 min) | Ribopuromycylation Staining | |

| Effective Concentration | 0.1 mg/mL | P-body formation in C. boidinii |

Detailed Experimental Protocols

Puromycin's unique mechanism of action has been exploited to develop a variety of powerful techniques for studying protein synthesis. Below are detailed protocols for some of the most common assays.

In Vitro Puromycylation Assay to Detect Stalled Ribosomes

This assay is used to identify and quantify ribosomes that are stalled on an mRNA template. Actively translating ribosomes will incorporate puromycin and dissociate, while stalled ribosomes will remain bound to the mRNA.

Materials:

-

Rabbit reticulocyte lysate (or other in vitro translation system)

-

In vitro transcribed and capped reporter mRNA

-

Puromycin dihydrochloride (10 mg/mL stock)

-

Sucrose cushion buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 M sucrose)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide)

-

RNA extraction kit

-

RT-qPCR reagents

Procedure:

-

Set up in vitro translation reactions according to the manufacturer's instructions, including the reporter mRNA.

-

Incubate the reactions at 30°C for a time sufficient for polysome formation (e.g., 15-30 minutes).

-

Add puromycin to a final concentration of 0.5-1 mM. For a negative control, add an equal volume of water or buffer.

-

Incubate for an additional 10-15 minutes at 30°C.

-

Layer the translation reaction onto a pre-chilled sucrose cushion in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the ribosomes.

-

Carefully remove the supernatant and the cushion.

-

Resuspend the ribosomal pellet in lysis buffer.

-

Extract the RNA from the pellet.

-

Perform RT-qPCR to quantify the amount of reporter mRNA associated with the pelleted ribosomes. A higher amount of mRNA in the puromycin-treated sample compared to the control indicates the presence of stalled ribosomes.

Surface Sensing of Translation (SUnSET) Assay

SUnSET is a non-radioactive method to measure the rate of global protein synthesis in cultured cells by detecting puromycin-labeled nascent polypeptides using western blotting.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

Puromycin dihydrochloride (10 mg/mL stock)

-

Cycloheximide (optional, as a negative control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and western blotting apparatus

-

Anti-puromycin primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture cells to the desired confluency.

-

For the experimental samples, add puromycin to the culture medium at a final concentration of 1-10 µg/mL. Incubate for 10-30 minutes at 37°C.

-

For a negative control, pre-treat cells with a protein synthesis inhibitor like cycloheximide (100 µg/mL) for 5-15 minutes before adding puromycin.

-

After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the dish with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with an anti-puromycin primary antibody.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. The intensity of the puromycin signal, which appears as a smear of bands, is proportional to the global rate of protein synthesis.

Conclusion

Puromycin remains an indispensable tool in the study of protein synthesis. Its mechanism of action, centered on its structural mimicry of aminoacyl-tRNA, provides a clear and potent method for inhibiting translation. The detailed understanding of its interaction with the ribosome has not only illuminated the fundamental processes of protein synthesis but has also enabled the development of innovative assays to probe translational dynamics in various biological contexts. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to employ puromycin in their studies, from fundamental investigations of ribosomal function to high-throughput screens in drug discovery. As our understanding of the complexities of translational control continues to grow, the applications for this versatile molecule are sure to expand.

References

Unveiling the Source: A Technical Guide to the Natural Production of Puromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin, a potent aminonucleoside antibiotic, serves as a vital tool in molecular biology and is a subject of interest in drug development due to its ability to inhibit protein synthesis. This technical guide delves into the core of its natural production, with a primary focus on the well-established producer, Streptomyces alboniger, and emerging sources like Streptomyces albofaciens. This document provides an in-depth exploration of the biosynthetic pathways, cultivation parameters for optimal yield, detailed experimental protocols for isolation and quantification, and the regulatory mechanisms governing its production. Quantitative data is systematically presented in tables for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Natural Producers of Puromycin

The primary and most extensively studied natural producer of Puromycin is the Gram-positive actinomycete, Streptomyces alboniger[1]. This soil-dwelling bacterium has been the cornerstone of research into Puromycin biosynthesis and production. More recently, another species, Streptomyces albofaciens, has been identified as a natural producer of Puromycin-based antibiotics, highlighting the potential for discovering other natural sources within the Streptomyces genus[2].

Quantitative Data on Puromycin Production

Optimizing the fermentative production of Puromycin is a key objective for research and commercial applications. While specific production titers are often proprietary, the scientific literature provides valuable insights into the factors influencing yield.

Table 1: Influence of Culture Media Composition on Puromycin Production by Streptomyces alboniger

| Component Category | Favorable Sources | Observations | Reference |

| Carbon Source | Dextrin, Sucrose, Starch, Maltose | These complex carbohydrates support higher Puromycin titers compared to simple sugars like glucose, which can cause catabolite repression. | [3] |

| Nitrogen Source | Soybean Meal, Fodder Yeast | Organic nitrogen sources have been shown to stimulate Puromycin yield. | [3] |

| Trace Elements | Zinc, Copper, Iron, Manganese, Cobalt | These micronutrients play a crucial role in the biosynthesis of Puromycin. | [3] |

| Phosphate | K₂HPO₄ | An optimal concentration of dipotassium phosphate is beneficial for production. | |

| Amino Acids | L-histidine, L-glutamic acid, L-proline, L-aspartic acid, DL-methionine, L-leucine, β-alanine, L-isoleucine, DL-alanine, L-tyrosine, L-glycine | Supplementation with specific amino acids can enhance antibiotic yield. | |

| Organic Acids | Lactic Acid | Found to be more suitable for antibiotic production compared to other organic acids. |

Table 2: Optimal Concentrations of Key Media Components for Puromycin Production by Streptomyces alboniger NRRL B-2403

| Component | Optimal Concentration (g/L) | Reference |

| Zinc | 0.2000 | |

| Copper | 0.0020 | |

| Iron | 0.0005 | |

| Manganese | 0.3000 | |

| Cobalt | 0.0050 | |

| K₂HPO₄ | 1.5 |

Biosynthesis of Puromycin

The biosynthesis of Puromycin in Streptomyces alboniger is a complex enzymatic process orchestrated by a dedicated gene cluster known as the pur cluster. The precursor for the Puromycin molecule is Adenosine Triphosphate (ATP). The biosynthetic pathway involves a series of modifications to the adenosine molecule and the subsequent attachment of a modified tyrosine amino acid.

The pur Gene Cluster

The pur cluster contains the genes encoding the enzymes responsible for each step of the biosynthetic pathway. Key genes and their putative functions include:

-

pur10 : Encodes an oxidoreductase, likely involved in the initial steps of modifying the ribose moiety of ATP.

-

pur4 : Believed to encode an aminotransferase, responsible for adding an amino group to the ribose.

-

pur5 : Encodes an S-adenosylmethionine-dependent methyltransferase, which carries out methylation steps.

-

pur6 : Encodes the tyrosinyl-aminonucleoside synthetase, a crucial enzyme that links L-tyrosine to the modified aminonucleoside intermediate.

-

dmpM : Encodes an O-demethylpuromycin O-methyltransferase, which catalyzes one of the final steps in the pathway.

-

pac : Encodes a puromycin N-acetyltransferase, an enzyme that confers resistance to the producing organism by acetylating Puromycin.

-

napH : Encodes N-acetylpuromycin N-acetylhydrolase.

-

pur8 : Encodes a hydrophobic polypeptide that confers resistance to puromycin, likely by active efflux.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic steps in the biosynthesis of Puromycin, starting from the precursor ATP.

Regulatory Mechanisms

The production of Puromycin is tightly regulated to coordinate with the growth phase of Streptomyces alboniger and in response to nutrient availability.

Catabolite Repression by Glucose

A key regulatory mechanism is carbon catabolite repression (CCR), where the presence of a readily metabolizable carbon source like glucose represses the biosynthesis of secondary metabolites, including Puromycin. This ensures that the organism prioritizes primary growth when preferred carbon sources are abundant. In Streptomyces, this process is often mediated by glucose kinase (Glk). The binding of glucose to Glk is thought to initiate a signaling cascade that ultimately leads to the repression of genes in the pur cluster. While the complete pathway in S. alboniger is not fully elucidated, a general model for glucose repression in Streptomyces is presented below.

References

- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Unveiling Puromycin: An In-depth Guide to Its Initial Antibiotic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puromycin, an aminonucleoside antibiotic isolated from the bacterium Streptomyces alboniger, has played a pivotal role in molecular biology as a potent inhibitor of protein synthesis.[1] Its discovery in the early 1950s, initially under the name Achromycin, marked a significant advancement in the search for novel antimicrobial agents. This technical guide delves into the foundational studies that first characterized the antibiotic properties of Puromycin, providing a detailed look at the original experimental data, methodologies, and the elucidation of its mechanism of action.

Discovery and Initial Characterization

The discovery of a new antibiotic, initially named Achromycin, was first reported in 1952 by a team of researchers led by J.N. Porter.[2] A subsequent publication in 1953 clarified that "Puromycin" was the generic name for Achromycin and began to detail its chemical structure.[3] The initial studies focused on its broad-spectrum antimicrobial activity, with early reports highlighting its significant trypanocidal properties.[2]

Antimicrobial Spectrum

One of the earliest detailed investigations into its in vivo efficacy was conducted by Eyles and Coleman in 1953, focusing on its effect against Toxoplasma gondii in mice. Their findings provided quantitative insights into the antibiotic's potency.

Table 1: Effect of Puromycin on Experimental Toxoplasmosis in Mice

| Puromycin Dosage (mg/mouse/day) | Mean Survival Time (Days) |

| 3.0 | 27 |

| 1.5 | 15 |

Data extracted from Eyles and Coleman, 1953.

Experimental Protocols

The early experimental protocols were crucial in determining the antibiotic's potential. The following methodologies were employed in the initial in vivo studies.

1.2.1. In Vivo Efficacy Against Toxoplasma gondii

-

Animal Model: Mice were used as the host for Toxoplasma gondii infection.

-

Infection: Mice were infected with a standardized inoculum of Toxoplasma gondii.

-

Treatment: Puromycin was administered orally at varying dosages (1.5 mg and 3.0 mg per mouse per day).

-

Data Collection: The primary endpoint was the survival time of the treated mice compared to untreated controls. The mean survival time was calculated to assess the efficacy of the antibiotic.

Mechanism of Action: Inhibition of Protein Synthesis

Subsequent research in the late 1950s elucidated the novel mechanism of action of Puromycin. A groundbreaking study by Yarmolinsky and de la Haba in 1959 demonstrated that Puromycin inhibits the incorporation of amino acids into proteins, effectively halting protein synthesis.[4]

The Puromycin Reaction: A Molecular Mimic

Puromycin's structure bears a striking resemblance to the 3' end of an aminoacyl-tRNA. This molecular mimicry allows it to enter the A-site of the ribosome during translation. The ribosome's peptidyl transferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the amino group of Puromycin.

This action results in the premature termination of translation and the release of a puromycylated, non-functional polypeptide fragment. Unlike a normal aminoacyl-tRNA, the puromycylated chain cannot translocate to the P-site, leading to the dissociation of the ribosome from the mRNA.

Signaling Pathway of Puromycin's Action

The following diagram illustrates the key steps in Puromycin's inhibition of protein synthesis.

Experimental Workflow for Demonstrating Protein Synthesis Inhibition

The 1959 study by Yarmolinsky and de la Haba utilized a cell-free system to precisely measure the effect of Puromycin on protein synthesis. The general workflow for such an experiment is outlined below.

Conclusion

The initial studies on Puromycin in the early 1950s established its identity as a potent antibiotic with a broad spectrum of activity. While the very first quantitative data on its antibacterial efficacy remains somewhat scattered in historical literature, the subsequent elucidation of its unique mechanism of action as a protein synthesis inhibitor solidified its importance in the field of molecular biology. The foundational experimental work, from in vivo animal studies to in vitro cell-free systems, paved the way for Puromycin's enduring use as a critical research tool for scientists and drug development professionals investigating the intricate processes of life.

References

- 1. Experimental chemotherapy against Trypanosoma cruzi infection using ruthenium nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental chemotherapy of trypanosomiasis. III. Effect of achromycin against Trypanosoma equiperdum and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Puromycin A, B and C, cryptic nucleosides identified from Streptomyces alboniger NRRL B-1832 by PPtase-based activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step protocol for establishing stable cell lines using Puromycin selection.

Topic: Step-by-Step Protocol for Establishing Stable Cell Lines Using Puromycin Selection

Audience: Researchers, scientists, and drug development professionals.

Introduction

The generation of stable cell lines, which continuously express a gene of interest through its integration into the host genome, is a cornerstone technique in biological research and drug discovery.[1] These cell lines are invaluable for a multitude of applications, including long-term gene function studies, recombinant protein production, and high-throughput screening assays.[2][3] Selection of successfully transfected cells is achieved by co-expressing the gene of interest with a selectable marker, commonly an antibiotic resistance gene.[2]

Puromycin is a potent and fast-acting aminonucleoside antibiotic that is widely used for this purpose.[4] It inhibits protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination during translation. Resistance is conferred by the puromycin N-acetyltransferase (pac) gene, which, when present in the transfected plasmid, allows cells to survive in a puromycin-containing culture medium. This application note provides a detailed, step-by-step protocol for establishing stable mammalian cell lines using puromycin selection, from initial optimization to final clone validation.

Mechanism of Action: Puromycin

Puromycin's efficacy as a selection agent stems from its structural similarity to the 3' end of an aminoacylated tRNA. This mimicry allows it to enter the A-site of the ribosome, where it is incorporated into the C-terminus of the elongating polypeptide chain. Unlike a standard aminoacyl-tRNA, puromycin contains a stable amide bond instead of an ester bond, which prevents further elongation and leads to the premature release of a truncated, non-functional polypeptide. This disruption of protein synthesis is rapidly cytotoxic to non-resistant cells. In contrast, cells successfully transfected with a plasmid containing the pac gene express puromycin N-acetyltransferase, which inactivates the antibiotic, enabling cell survival and proliferation.

Caption: Puromycin mimics an aminoacyl-tRNA, leading to premature peptide chain termination.

Experimental Protocols

Protocol 1: Determining Optimal Puromycin Concentration (Kill Curve)

Before establishing a stable cell line, it is critical to determine the minimum concentration of puromycin required to kill all non-transfected cells for your specific cell line. This is accomplished by generating a "kill curve." This step must be performed for each new cell line and each new lot of antibiotic.

Methodology:

-

Cell Plating: Seed the parental (non-transfected) cells into a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluence (e.g., 30-50% confluency). Prepare enough wells to test a range of antibiotic concentrations in duplicate, including a "no antibiotic" control.

-

Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing serial dilutions of puromycin. A typical starting range for mammalian cells is 0.5 µg/mL to 10 µg/mL.

-

Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity. Refresh the selective medium every 2-3 days.

-

Endpoint Analysis: After 7-10 days, determine the lowest concentration of puromycin that results in 100% cell death. This concentration will be used for selecting your stably transfected cells. Puromycin is fast-acting, and for many cell lines, complete cell death can be observed within 3-5 days.

Protocol 2: Generation of a Stable Cell Line

This protocol outlines the steps from transfection to the isolation of stable clones.

1. Transfection:

-

Transfect the host cell line with your expression vector containing the gene of interest and the puromycin resistance (pac) gene. Use a transfection method optimized for your cell type (e.g., lipid-based, electroporation).

-

Include a negative control (e.g., mock transfection or a vector without the resistance gene) to confirm the efficacy of the selection agent.

2. Recovery and Selection:

-

Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in standard growth medium.

-

After the recovery period, passage the cells and re-plate them in fresh medium containing the pre-determined optimal concentration of puromycin. Cells should ideally be sub-confluent during selection, as confluent, non-growing cells can be more resistant to antibiotics.

-

Continue to culture the cells in the selective medium, replacing it every 3-4 days. Widespread cell death of non-transfected cells should be observed within the first few days.

3. Isolation of Resistant Colonies (Pool or Clones):

-

After 1-2 weeks of selection, distinct antibiotic-resistant colonies should become visible.

-

At this stage, you can either collect the surviving cells as a mixed population (polyclonal) or proceed to isolate single colonies to generate a monoclonal cell line.

-

To isolate single colonies:

-

Wash the plate gently with PBS.

-

Using a sterile pipette tip or cloning cylinder, carefully scrape and aspirate an individual, well-isolated colony.

-

Transfer the single colony into a well of a new 24-well plate containing selective medium.

-

Repeat this process for 5-10 colonies to ensure a good selection of clones.

-

4. Expansion and Validation:

-

Expand the isolated clones by passaging them into progressively larger culture vessels. It is advisable to maintain a low level of puromycin in the medium during initial expansion to prevent the loss of the integrated plasmid.

-

Once a sufficient number of cells is obtained, screen each clone to confirm the expression of your gene of interest using methods such as qPCR, Western blot, or functional assays.

-

Cryopreserve validated stable cell lines in liquid nitrogen for future use.

Data Presentation: Quantitative Parameters

The optimal conditions for puromycin selection are cell-type dependent. The following table provides general guidelines.

| Parameter | Adherent Cells | Suspension Cells | Reference |

| Typical Puromycin Conc. | 1 - 7 µg/mL | 0.5 - 2 µg/mL | |

| Kill Curve Duration | 7 - 14 days | 7 - 14 days | |

| Post-Transfection Recovery | 24 - 48 hours | 24 - 48 hours | |

| Selection Duration | 1 - 2 weeks | 1 - 2 weeks | |

| Seeding Density (Kill Curve) | 0.8–3.0 x 10⁵ cells/mL | 2.5–5.0 x 10⁵ cells/mL |

Note: These are starting recommendations. Always perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.

Mandatory Visualization: Experimental Workflow

Caption: Step-by-step workflow for puromycin-based stable cell line generation.

References

- 1. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]

- 2. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 4. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for Labeling Nascent Proteins with Puromycin for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of newly synthesized proteins, or the nascent proteome, provides a dynamic snapshot of the cellular response to various stimuli, developmental cues, and pathological states. Unlike traditional proteomics, which measures the total protein abundance, nascent proteomics focuses on the immediate products of mRNA translation. Puromycin, an aminonucleoside antibiotic, is a powerful tool for labeling and isolating these nascent polypeptide chains. By mimicking aminoacyl-tRNA, puromycin is incorporated into the C-terminus of elongating peptides, leading to their premature release from the ribosome.[1][2][3] This unique mechanism allows for the specific tagging of proteins undergoing active synthesis.

This document provides detailed methodologies for several key techniques that utilize puromycin and its analogs for nascent protein labeling and subsequent proteomic analysis. These methods include Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) , a technique involving a "clickable" puromycin analog O-propargyl-puromycin (OPP ), and the SUrface SEnsing of Translation (SUnSET) assay for monitoring global protein synthesis. Additionally, protocols for combining these labeling strategies with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative analysis are discussed.

Mechanism of Puromycin Action

Puromycin structurally resembles the 3' end of an aminoacylated-tRNA and can enter the A-site of the ribosome during translation elongation. The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (in the P-site) and puromycin.[4] This results in a puromycylated nascent chain that is unable to translocate to the P-site, leading to the termination of translation and release of the truncated, puromycin-labeled polypeptide.[1]

References

In Vivo Applications of Puromycin for Studying Protein Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puromycin, an aminonucleoside antibiotic derived from Streptomyces alboniger, is a powerful tool for investigating protein synthesis.[1][2] Its ability to mimic aminoacyl-tRNA allows it to be incorporated into nascent polypeptide chains, leading to premature termination of translation.[1][2][3] This unique mechanism has been harnessed to develop a variety of in vivo techniques for labeling, visualizing, and quantifying newly synthesized proteins. These methods provide invaluable insights into the spatial and temporal regulation of protein synthesis in physiological and pathological states.

This document provides detailed application notes and protocols for the key in vivo applications of puromycin and its derivatives in studying protein synthesis.

Mechanism of Action

Puromycin structurally resembles the 3' end of an aminoacylated tRNA. During translation, it enters the A-site of the ribosome and is incorporated into the C-terminus of the growing polypeptide chain via a peptide bond. Unlike a normal aminoacyl-tRNA, puromycin contains a stable amide linkage instead of an ester linkage. This modification prevents further elongation and leads to the release of the puromycylated nascent chain from the ribosome. At low concentrations, the rate of puromycin incorporation reflects the overall rate of protein synthesis without significantly inhibiting it.

Figure 1: Mechanism of Puromycin Action.

Key In Vivo Applications and Techniques

Several innovative techniques leverage puromycin and its derivatives to study protein synthesis in vivo. These methods offer distinct advantages for visualizing and quantifying global and protein-specific translation.

SUnSET (SUrface SEnsing of Translation)

SUnSET is a non-radioactive method that utilizes an anti-puromycin antibody to detect and quantify puromycylated nascent peptides. This technique allows for the measurement of global protein synthesis rates in tissues and even at the single-cell level.

Applications:

-

Measuring global protein synthesis in various tissues, such as skeletal muscle.

-

Detecting changes in protein synthesis in response to stimuli or in disease models.

-

Analyzing protein synthesis in heterogeneous cell populations via fluorescence-activated cell sorting (FACS).

-

Visualizing protein synthesis at the subcellular level through immunohistochemistry (IHC).

Experimental Workflow:

Figure 2: SUnSET Experimental Workflow.

O-Propargyl-Puromycin (OP-Puro) Labeling

OP-Puro is a puromycin analog containing a terminal alkyne group. This modification allows for the detection of incorporated OP-Puro through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with a fluorescently tagged azide. This method offers high sensitivity and does not require specialized antibodies for detection.

Applications:

-

Imaging nascent protein synthesis in cells and whole organisms with high resolution.

-

Affinity purification of newly synthesized proteins for subsequent identification by mass spectrometry.

-

Quantifying cell-type-specific rates of protein synthesis by flow cytometry.

Puro-PLA (Puromycin Proximity Ligation Assay)

Puro-PLA is a highly sensitive technique that combines puromycin labeling with a proximity ligation assay to visualize the synthesis of specific proteins at a subcellular resolution. This method detects the close proximity of an anti-puromycin antibody and an antibody targeting a specific protein of interest.

Applications:

-

Detecting and localizing the synthesis of low-abundance proteins.

-

Studying local protein synthesis in specific subcellular compartments, such as neuronal axons.

-

Investigating the temporal dynamics of the synthesis of a specific protein.

PUNCH-P (Puromycin-Associated Nascent Chain Proteomics)

PUNCH-P is a proteomic technique that uses biotin-conjugated puromycin to tag and enrich newly synthesized proteins. The biotinylated nascent polypeptides are then captured using streptavidin affinity purification and identified and quantified by mass spectrometry.

Applications:

-

Profiling the newly synthesized proteome under different physiological or pathological conditions.

-

Identifying proteins that are rapidly synthesized in response to a stimulus.

Quantitative Data Summary

The following table summarizes quantitative data from representative studies using puromycin-based techniques to assess protein synthesis.

| Technique | Model System | Key Finding | Puromycin/Analog Concentration | Duration of Treatment | Fold Change/Effect Size | Reference |

| SUnSET (Western Blot) | Human Fibroblasts (Fragile X Syndrome) | Increased global protein synthesis in a subset of FXS individuals. | 10 µg/ml | Not specified | ~1.5 to 2-fold increase in some FXS cohorts | |

| SUnSET (Western Blot) | E. histolytica transgenic cell lines | Overexpression of wildtype EheIF2α increased protein synthesis. | 10 µg/mL | Not specified | Highest puromycin incorporation in wildtype overexpressing cells | |

| SUnSET (Western Blot) | Chick Fibroblast Cells | Puromycin effectively inhibited protein synthesis. | 10 µg/ml | 15 minutes | >90% inhibition of L-[α-¹⁴C]leucine incorporation | |

| OP-Puro (Flow Cytometry) | Mouse Bone Marrow Cells | Hematopoietic stem cells exhibit a lower rate of protein synthesis compared to other hematopoietic cells. | Not specified | 1 hour in vivo | HSCs show significantly lower OP-Puro incorporation |

Detailed Experimental Protocols

Protocol 1: In Vivo SUnSET for Measuring Global Protein Synthesis in Mouse Skeletal Muscle

This protocol is adapted from methodologies described for in vivo SUnSET in skeletal muscle.

Materials:

-

Puromycin solution (e.g., 0.04 µmol/g body weight in sterile saline)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Anti-puromycin antibody (e.g., clone 12D10)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

-

Puromycin Injection: Inject the puromycin solution intraperitoneally (i.p.) or intravenously (i.v.). The optimal dose and route should be determined empirically.

-

Incubation: Allow the puromycin to incorporate into nascent polypeptides for a defined period (e.g., 30 minutes). This time can be adjusted based on the tissue and experimental question.

-

Tissue Harvest: At the end of the incubation period, euthanize the mouse and rapidly dissect the skeletal muscle of interest (e.g., tibialis anterior, gastrocnemius).

-

Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen to halt all biological activity. Store at -80°C until further processing.

-

Protein Extraction: a. Homogenize the frozen tissue in ice-cold lysis buffer. b. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. c. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Ponceau S Staining (Optional but Recommended): Stain the membrane with Ponceau S to verify equal loading and transfer. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the anti-puromycin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 5-10 minutes each with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane four times for 5-10 minutes each with TBST.

-

Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensity corresponding to the puromycylated proteins. Normalize the signal to a loading control (e.g., total protein from Ponceau S staining or a housekeeping protein like GAPDH or Vinculin).

Protocol 2: In Vivo OP-Puro Labeling and Flow Cytometry for Cell-Type-Specific Protein Synthesis

This protocol is based on the methodology for quantifying protein synthesis in mouse bone marrow cells.

Materials:

-

O-propargyl-puromycin (OP-Puro) solution (e.g., in DMSO and then diluted in sterile saline)

-

Anesthesia

-

Tools for bone marrow extraction

-

Cell staining buffer (e.g., PBS with 2% FBS)

-

Antibodies for cell surface markers to identify cell populations of interest

-

Fixation and permeabilization buffers (e.g., from a commercial kit)

-

Click chemistry reaction cocktail (e.g., copper sulfate, fluorescent azide, reducing agent)

-

Flow cytometer

Procedure:

-

OP-Puro Administration: Inject mice with OP-Puro (e.g., via i.p. injection).

-

Incubation: Allow for in vivo incorporation for 1 hour.

-

Cell Isolation: a. Euthanize the mouse and dissect the long bones (e.g., femurs and tibias). b. Flush the bone marrow with cell staining buffer. c. Create a single-cell suspension by passing the marrow through a cell strainer.

-

Cell Surface Staining: a. Count the cells and resuspend them in cell staining buffer. b. Add the cocktail of fluorescently conjugated antibodies against cell surface markers and incubate on ice for 30 minutes, protected from light. c. Wash the cells with cell staining buffer.

-

Fixation and Permeabilization: a. Resuspend the cells in fixation buffer and incubate at room temperature. b. Wash the cells and then resuspend them in permeabilization buffer.

-

Click Chemistry Reaction: a. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. b. Add the cocktail to the permeabilized cells and incubate at room temperature, protected from light. c. Wash the cells with permeabilization buffer.

-

Flow Cytometry: a. Resuspend the cells in cell staining buffer. b. Analyze the cells on a flow cytometer. c. Gate on the cell populations of interest based on their surface marker expression. d. Quantify the median fluorescence intensity of the fluorescent azide signal within each gated population to determine the relative rate of protein synthesis.

Concluding Remarks

Puromycin-based techniques have revolutionized the study of protein synthesis in vivo, offering non-radioactive, sensitive, and versatile approaches to visualize and quantify translation. From the global assessment of protein synthesis with SUnSET to the high-resolution imaging of specific nascent proteins with Puro-PLA, these methods provide researchers and drug development professionals with powerful tools to investigate the intricate regulation of the proteome in health and disease. The choice of technique will depend on the specific research question, with each method offering unique advantages for exploring the dynamic world of protein synthesis.

References

A Comprehensive Guide to Puromycin Selection in Lentiviral Transduction Experiments

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, making them invaluable for research and therapeutic applications.[1] A critical step in generating stable cell lines following lentiviral transduction is the selection of cells that have successfully integrated the viral construct.[2] Puromycin, an aminonucleoside antibiotic derived from Streptomyces alboniger, is a commonly used selectable marker for this purpose.[3][4]

Puromycin inhibits protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination during translation.[5] Resistance to puromycin is conferred by the puromycin N-acetyl-transferase (pac) gene, which is often included in lentiviral transfer plasmids. When cells are cultured in the presence of puromycin, only those that express the pac gene and produce the resistance protein will survive, allowing for the selection of a homogenous population of transduced cells.

This guide provides detailed protocols for determining the optimal puromycin concentration for your specific cell line and for performing lentiviral transduction followed by puromycin selection to generate stable cell lines.

Mechanism of Action of Puromycin